

potential toxicity of high trehalose concentrations in vitro and in vivo

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Compound of Interest

Compound Name: Trehalose

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Technical Support Center: Trehalose in Experimental Research

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of high **trehalose** concentrations in in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Is **trehalose** toxic to cells in culture at high concentrations?

A1: High concentrations of **trehalose** can exhibit cytotoxicity, but the threshold varies significantly depending on the cell type and incubation time. For instance, in H9C2 cardiomyocytes, concentrations above 100 mM led to a decrease in cell viability after 4 hours of treatment.^[1] In SH-SY5Y neuroblastoma cells, concentrations of 50 mM and 100 mM were found to be primarily anti-proliferative, while 200 mM **trehalose** showed a significant increase in cell death.^[2] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Q2: What are the observed cytotoxic effects of high **trehalose** concentrations in vitro?

A2: The primary cytotoxic effect observed at high concentrations is a reduction in cell viability and proliferation.^{[1][2]} For example, in H9C2 cells, viability dropped to 85% at 100 mM and to

26% at 1000 mM **trehalose**.^[1] In SH-SY5Y cells, a dose- and time-dependent reduction in the number of adherent cells and mitochondrial dehydrogenase activity has been reported.^[2]

Q3: What is the general safety profile of **trehalose** in animal studies (in vivo)?

A3: **Trehalose** is generally considered safe for in vivo use.^{[3][4][5]} Studies in mice have shown no adverse effects on body weight, food consumption, or hematology at doses up to 5 g/kg.^[5] A single oral dose of 5 g/kg or an intravenous dose of 1 g/kg did not show systemic toxicity in rats and mice.^[4] However, very high oral doses (16 g/kg) in rats have been associated with minor, transient side effects like piloerection and feces softening.^[4] In dogs, oral administration has been linked to diarrhea.^[6]

Q4: Can **trehalose** interfere with signaling pathways in my cells?

A4: Yes, **trehalose** is known to modulate several key signaling pathways. It can induce autophagy through an mTOR-independent mechanism, often involving the activation of AMP-activated protein kinase (AMPK) and transcription factor EB (TFEB).^{[7][8][9]} **Trehalose** has also been shown to suppress the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) in response to certain stressors.^[10] Researchers should be aware of these effects as they may influence experimental outcomes.

Q5: I am seeing unexpected cell death in my experiment with **trehalose**. What could be the cause?

A5: Unexpected cell death could be due to several factors:

- **Concentration:** The **trehalose** concentration may be too high for your specific cell line. It is recommended to perform a dose-response curve to determine the optimal concentration.
- **Autophagy Modulation:** **Trehalose** is a well-known inducer of autophagy.^{[8][11]} While often protective, excessive or prolonged autophagy can lead to autophagic cell death in some contexts.^{[12][13]}
- **Interaction with other stressors:** The combination of **trehalose** with other experimental stressors (e.g., hydrogen peroxide, neurotoxins) can have complex effects. For instance, while **trehalose** can protect against H₂O₂-induced death,^{[11][12][13]} it has been shown to enhance the toxicity of the neurotoxin MPP⁺ in some neuroblastoma cell lines.^[2]

Troubleshooting Guides

Issue 1: Reduced Cell Viability in Culture

- Problem: A significant decrease in cell viability is observed after treatment with **trehalose**.
- Troubleshooting Steps:
 - Verify Concentration: Double-check the calculation and preparation of your **trehalose** solution.
 - Perform a Dose-Response Analysis: Test a range of **trehalose** concentrations (e.g., 10 mM to 200 mM) to identify the highest non-toxic concentration for your cell line.
 - Reduce Incubation Time: High concentrations may be tolerated for shorter durations. Assess cell viability at different time points.
 - Assess Autophagy: Use markers like LC3-II and p62 to determine if excessive autophagy is being induced. Consider co-treatment with an autophagy inhibitor (e.g., 3-methyladenine) as a control to see if it rescues viability.

Issue 2: Inconsistent Results in In Vivo Studies

- Problem: Variable or unexpected physiological responses are observed in animals treated with **trehalose**.
- Troubleshooting Steps:
 - Route of Administration: The route of administration significantly impacts **trehalose**'s bioavailability and effects. Oral administration can lead to gastrointestinal side effects like diarrhea in some species.[\[6\]](#)[\[14\]](#) Intravenous or intraperitoneal injections may provide more consistent systemic exposure.
 - Dosage: Ensure the dosage is within the reported safe range for the animal model. For mice, oral doses up to 7.3 g/kg/day in a 3-month study showed only slight, sporadic changes in clinical biochemistry in males.[\[15\]](#)

- Metabolism: Remember that **trehalose** is metabolized to glucose by the enzyme trehalase in the intestine.[\[15\]](#) This can lead to transient increases in blood glucose levels.[\[15\]](#)

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of **Trehalose**

Cell Line	Concentration	Incubation Time	Observed Effect	Reference
H9C2 Cardiomyocytes	100 mM	4 hours	85% cell viability	[1]
H9C2 Cardiomyocytes	200 mM	4 hours	89% cell viability	[1]
H9C2 Cardiomyocytes	1000 mM	4 hours	26% cell viability	[1]
SH-SY5Y Neuroblastoma	50-100 mM	24-48 hours	Anti-proliferative effect	[2]
SH-SY5Y Neuroblastoma	200 mM	24-48 hours	Increased cell death (LDH release)	[2]
Chinese Hamster Ovary (CHO)	5000 µg/mL	21 hours	No toxic effects	[16]

Table 2: In Vivo Acute Toxicity of **Trehalose**

Species	Route	LD50	Reference
Mouse	Oral	> 5 g/kg	[15]
Mouse	Intravenous	> 1 g/kg	[4]
Rat	Oral	> 5 g/kg	[15]
Rat	Intravenous	> 1 g/kg	[4]

Experimental Protocols

Protocol 1: Assessment of Trehalose Cytotoxicity using MTT Assay

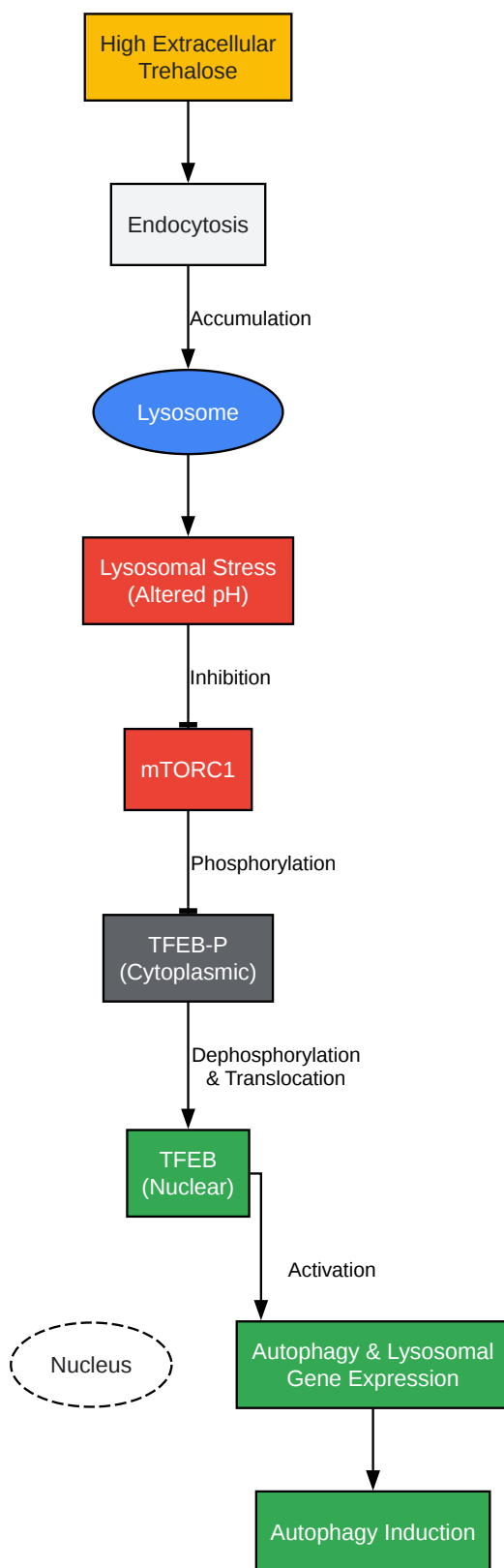
- **Cell Seeding:** Plate cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.
- **Trehalose Treatment:** Prepare a stock solution of **trehalose** in sterile PBS or culture medium. Dilute the stock to the desired final concentrations in fresh culture medium. Remove the old medium from the wells and add 100 μ L of the medium containing the different **trehalose** concentrations. Include a vehicle control (medium without **trehalose**).
- **Incubation:** Incubate the plate for the desired duration (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO₂.
- **MTT Addition:** Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 μ L of the MTT solution to each well.
- **Formazan Solubilization:** Incubate the plate for 4 hours at 37°C. After incubation, add 100 μ L of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
- **Absorbance Measurement:** Read the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Express the results as a percentage of the vehicle control.

Protocol 2: Western Blot Analysis of Autophagy Markers (LC3 and p62)

- **Cell Lysis:** After **trehalose** treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.

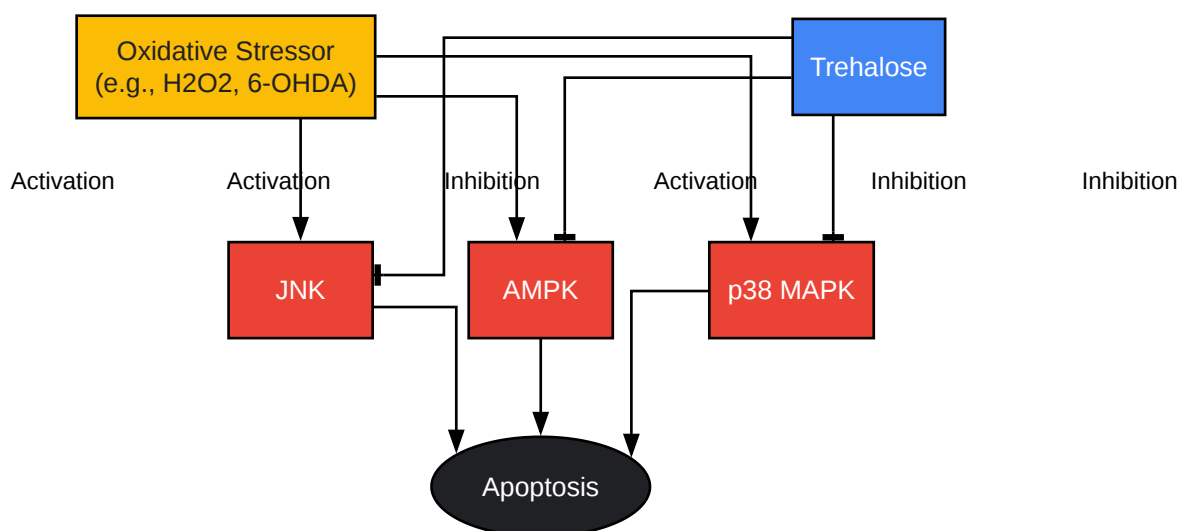
- **SDS-PAGE:** Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C. Also, probe for a loading control like β -actin or GAPDH.
- **Washing:** Wash the membrane three times with TBST for 10 minutes each.
- **Secondary Antibody Incubation:** Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- **Analysis:** Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Visualizations



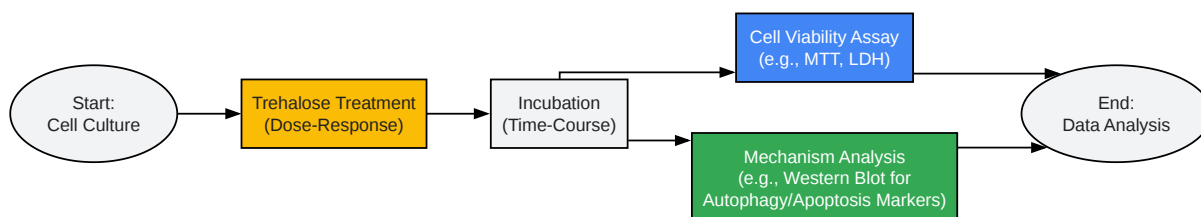
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Caption: mTOR-independent autophagy induction by **trehalose**.



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Caption: **Trehalose**-mediated inhibition of stress-activated protein kinases.



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Caption: Experimental workflow for assessing **trehalose** cytotoxicity.

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